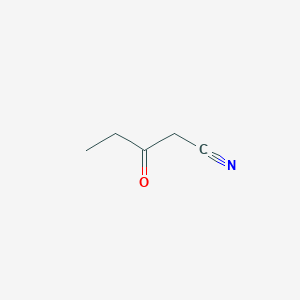

3-Oxopentanenitrile

描述

Significance in Organic Synthesis and Medicinal Chemistry

The dual reactivity of 3-oxopentanenitrile allows it to participate in a variety of chemical reactions, making it a crucial building block for more complex molecules. In organic synthesis, it is frequently used as a precursor for the creation of diverse heterocyclic compounds, which are core structures in many biologically active molecules. rsc.orgunlp.edu.ar Its nitrile group can undergo hydrolysis to form carboxylic acids, while the ketone group can participate in nucleophilic addition reactions.

In the realm of medicinal chemistry, derivatives of this compound are of significant interest. The core structure is a scaffold that can be modified to create compounds with potential therapeutic applications. unlp.edu.ar Research has explored its role in synthesizing intermediates for pharmaceuticals. For instance, related β-ketonitriles have been investigated for the synthesis of compounds with anti-inflammatory and antibacterial properties. unlp.edu.ar

Historical Context of Research on β-Keto Nitriles

The study of β-keto nitriles, the class of compounds to which this compound belongs, has a long history in organic chemistry. These compounds have been recognized for over a century as important intermediates for the synthesis of various heterocycles like pyrazoles and pyrimidines. unlp.edu.arresearchgate.net Early research focused on their fundamental reactivity and utility in constructing larger, more complex molecular frameworks.

A significant advancement in the use of β-keto esters and related compounds, including β-keto nitriles, came with the development of palladium-catalyzed reactions. nih.gov This expanded their synthetic utility beyond classical methods, enabling new types of chemical transformations. nih.gov The continuous development of new synthetic methods involving β-keto nitriles highlights their enduring importance in the field. rsc.org

Scope of Current Research Directions for this compound

Contemporary research on this compound and its derivatives continues to explore its synthetic potential. A key area of focus is its use in the synthesis of novel heterocyclic compounds. ijirset.com These heterocycles are often investigated for their biological activities, with potential applications in drug discovery and agrochemicals. researchgate.netclockss.org

Another active area of research involves the use of this compound as a starting material in the total synthesis of natural products. researchgate.net Its ability to introduce both a ketone and a nitrile functionality in a single step makes it an efficient building block for constructing complex natural product scaffolds. researchgate.net Furthermore, studies are being conducted on the conformational structures of this compound and its derivatives to better understand their reactivity and interactions at a molecular level. researchgate.net The development of more efficient and environmentally friendly synthetic methods for preparing this compound and its derivatives also remains an important research goal. google.comgoogle.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H7NO | scbt.comnih.govmatrixscientific.com |

| Molecular Weight | 97.12 g/mol | scbt.comnih.govmatrixscientific.com |

| CAS Number | 33279-01-5 | scbt.comnih.govmatrixscientific.com |

| Boiling Point | 97-98 °C at 12 Torr | matrixscientific.com |

| IUPAC Name | This compound | nih.gov |

| Synonyms | Propionylacetonitrile | scbt.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYWUYIBEXFRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432770 | |

| Record name | 3-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33279-01-5 | |

| Record name | 3-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Oxopentanenitrile and Its Analogues

Classical Synthetic Approaches

Acylation of Nitrile Anions with Esters

The acylation of nitrile anions with esters stands as a fundamental and widely employed method for the synthesis of β-ketonitriles, including 3-oxopentanenitrile. This reaction involves the deprotonation of a nitrile containing an α-hydrogen, such as propionitrile (B127096), to form a nucleophilic nitrile anion. This anion then attacks the electrophilic carbonyl carbon of an ester, like ethyl propionate (B1217596), leading to the formation of the β-ketonitrile.

A common procedure involves the use of strong bases like sodium hydride or sodium amide to generate the nitrile anion. google.comresearchgate.net For instance, the reaction of ethyl propionate with acetonitrile (B52724) using sodium hydride has been reported. google.com However, this particular method can be complicated by the self-condensation of the nitrile, which can lower the yield of the desired 3-oxonitrile. google.com To circumvent this, reaction conditions can be optimized. One approach involves adding the nitrile to a mixture of the ester and the base at elevated temperatures. google.com For example, propionitrile can be added to a mixture of an ester and sodium hydride in toluene (B28343) at 85°-90° C. google.com The molar ratio of the reactants is also a critical parameter, with an excess of the nitrile often being used to drive the reaction towards the desired product. google.com

The choice of base and solvent system is crucial for the success of this reaction. While strong bases like sodium hydride and sodium amide are effective, they can be expensive and difficult to handle on an industrial scale. google.com Alternative, less expensive bases like potassium tert-butoxide have been successfully used for the acylation of the acetonitrile anion with esters in ethereal solvents. nih.gov The addition of a catalytic amount of an alcohol, such as isopropanol, can facilitate the reaction and reduce the formation of side products. google.comnih.gov

A general protocol for the acylation of nitriles with esters using sodium amide in liquid ammonia (B1221849) has also been developed. researchgate.net This method typically employs two equivalents of both the nitrile and the reagent to one equivalent of the ester. researchgate.net

The yields of these reactions can vary significantly depending on the specific substrates and reaction conditions. For example, the reaction of methyl pivalate (B1233124) with benzyl (B1604629) cyanide using sodium hydride in toluene at 60°C has been reported to proceed until the evolution of hydrogen ceases. google.com In another instance, the reaction of an ester with propionitrile in the presence of sodium hydride in toluene at 85°-90°C followed by acidification yielded the desired product after workup and vacuum fractionation. google.com

Table 1: Examples of Acylation of Nitrile Anions with Esters

| Nitrile | Ester | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Acetonitrile | Ethyl Propionate | Sodium Hydride | Benzene | Boiling | 52 | google.com |

| Propionitrile | Methyl Pivalate | Sodium Hydride | Toluene | 85-90 | Not Specified | google.com |

| Benzyl Cyanide | Methyl Pivalate | Sodium Hydride | Toluene | 60 | Not Specified | google.com |

| Acetonitrile | Lactones/Esters | Potassium tert-Butoxide | Ethereal Solvents | Ambient | Not Specified | nih.gov |

Reactions of Chlorosulfonyl Isocyanate with Ketones

An alternative, though less common, method for the synthesis of 3-oxonitriles involves the reaction of ketones with chlorosulfonyl isocyanate (CSI). google.com This highly reactive isocyanate reacts with ketones to form an intermediate N-chlorosulfonyl-β-oxoamide. google.commeisenbaochem.com Subsequent treatment of this intermediate with dimethylformamide (DMF) leads to the elimination of chlorosulfonylamine and the formation of the desired 3-oxonitrile. google.com

This method, while effective, is considered preparatively expensive and requires significant safety precautions due to the hazardous nature of chlorosulfonyl isocyanate. google.commeisenbaochem.com CSI is a highly corrosive and moisture-sensitive liquid that reacts violently with water. meisenbaochem.comorgsyn.org Its high reactivity stems from the polarization of the isocyanate group by the strongly electronegative chlorosulfonyl group. beilstein-journals.orgarxada.com

The reaction mechanism involves the initial nucleophilic attack of the enol or enolate of the ketone on the electrophilic carbon of the isocyanate group of CSI. This is followed by the aforementioned elimination step facilitated by DMF.

Table 2: Synthesis via Chlorosulfonyl Isocyanate

| Reactant 1 | Reactant 2 | Intermediate | Final Product | Reference |

| Ketone | Chlorosulfonyl Isocyanate | N-chlorosulfonyl-β-oxoamide | 3-Oxonitrile | google.com |

Reactions of Enamines with Cyanogen (B1215507) Chloride

The reaction of enamines with cyanogen chloride provides another route to β-ketonitriles. google.com Enamines, which are formed from the reaction of a ketone with a secondary amine, are nucleophilic at the α-carbon and can react with electrophiles. libretexts.orgmasterorganicchemistry.com In this synthesis, the enamine attacks the electrophilic carbon of cyanogen chloride. The resulting intermediate is then hydrolyzed to yield the β-ketonitrile. libretexts.org

This method, similar to the chlorosulfonyl isocyanate route, is preparatively expensive and involves the use of a highly toxic reagent, cyanogen chloride. google.comnih.gov Cyanogen chloride is a poisonous gas, necessitating stringent safety measures during its handling. nih.gov The reaction is a specific application of the broader reactivity of enamines in acylation reactions.

Table 3: Synthesis via Enamines and Cyanogen Chloride

| Reactant 1 | Reactant 2 | Product | Reference |

| Enamine | Cyanogen Chloride | β-Ketonitrile | google.com |

Condensation Reactions in the Synthesis of Derivatives

Condensation reactions are pivotal in the synthesis of various derivatives of this compound. These reactions typically involve the reaction of the β-ketonitrile with an aldehyde or another carbonyl compound, often under basic or acidic catalysis.

One of the most prominent examples is the Knoevenagel condensation . wikipedia.org In this reaction, the active methylene (B1212753) group of this compound (or its analogues) reacts with an aldehyde or ketone in the presence of a weak base, such as piperidine (B6355638) or an amine. wikipedia.org This is followed by dehydration to yield an α,β-unsaturated product. For instance, the condensation of 4,4-dimethyl-3-oxopentanenitrile with an appropriate aldehyde is a likely route to various substituted derivatives. vulcanchem.comvulcanchem.com

The Gewald reaction is another important multi-component condensation reaction that can utilize β-ketonitriles or their precursors to synthesize polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base. wikipedia.orgsci-hub.se The mechanism is believed to start with a Knoevenagel condensation. wikipedia.orgmdpi.com

Furthermore, this compound analogues can participate in the Biginelli reaction , a one-pot cyclocondensation between a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea. ias.ac.in The reaction of 4-methyl-3-oxopentanenitrile (B1278294) with an aldehyde and urea, catalyzed by a copper salt and sulfuric acid, has been shown to produce 5-cyano-substituted dihydropyrimidinones. ias.ac.in Interestingly, the reaction mechanism may proceed via an initial aldol (B89426) condensation between the aldehyde and the ketonitrile. ias.ac.in

Table 4: Condensation Reactions for Derivatives

| Reaction Name | Reactants | Product Type | Reference |

| Knoevenagel Condensation | This compound analogue, Aldehyde/Ketone | α,β-Unsaturated derivative | vulcanchem.comvulcanchem.com |

| Gewald Reaction | Ketone, Activated Nitrile, Sulfur | 2-Aminothiophene | wikipedia.orgorganic-chemistry.orgsci-hub.se |

| Biginelli Reaction | β-Ketonitrile, Aldehyde, Urea | 5-Cyanodihydropyrimidinone | ias.ac.in |

Modern and Optimized Synthesis Techniques

Chemo-Enzymatic Procedures for Enantioselective Synthesis

Modern synthetic strategies increasingly focus on the development of environmentally benign and highly selective methods. Chemo-enzymatic procedures have emerged as powerful tools for the enantioselective synthesis of chiral molecules derived from this compound. tandfonline.comnih.govbeilstein-journals.org These methods combine the efficiency of chemical synthesis with the high stereoselectivity of enzymatic transformations.

A notable application is the synthesis of (R)-3-hydroxypentanenitrile, an important pharmaceutical intermediate. tandfonline.comnih.gov An efficient chemo-enzymatic process has been established that involves two key enzymatic steps. tandfonline.comnih.gov First, the enantioselective reduction of this compound is carried out using a reductase enzyme, such as reductase S1, to produce (R)-3-hydroxypentanenitrile, albeit with a moderate enantiomeric excess (ee). tandfonline.comnih.gov

To enhance the optical purity, the resulting (R)-3-hydroxypentanenitrile is then chemically converted to an ester, for example, (R)-1-(cyanomethyl)propyl n-butyrate. tandfonline.com This ester then undergoes a lipase-catalyzed enantioselective hydrolysis. tandfonline.com Lipases, such as Lipase PS from Pseudomonas cepacia, can selectively hydrolyze one enantiomer of the racemic ester, leaving the desired (R)-1-(cyanomethyl)propyl n-butyrate unreacted, thereby significantly increasing the enantiomeric excess of the final (R)-3-hydroxypentanenitrile product to over 99% ee. tandfonline.com This sequential enzymatic reduction and resolution strategy provides a practical route for the industrial-scale production of highly enantiopure chiral hydroxynitriles. tandfonline.com

Ketoreductases (KREDs) are also widely used for the asymmetric reduction of β-ketonitriles. acs.orggoogle.com For example, KRED113 has been shown to catalyze the reduction of 4,4-dimethyl-3-oxo-pentanonitrile to the corresponding (R)-β-hydroxynitrile with high yield and enantiomeric purity. google.com Conversely, other KREDs, such as KRED116, 130, and 132, can produce the (S)-enantiomer. google.com

Furthermore, enzyme cascade systems have been designed for the synthesis of chiral β-amino acids from β-ketonitriles. nih.govresearchgate.net One such system involves the initial hydrolysis of a β-ketonitrile to a β-keto acid by a nitrilase, followed by the conversion of the unstable β-keto acid intermediate to a β-amino acid using an ω-transaminase. nih.govresearchgate.netresearchgate.net This approach allows for the production of enantiomerically pure (S)-β-amino acids. nih.gov

Table 5: Chemo-Enzymatic Synthesis of this compound Derivatives

| Starting Material | Enzyme(s) | Key Transformation | Product | Enantiomeric Excess (%) | Reference |

| This compound | Reductase S1, Lipase PS | Enzymatic reduction, Lipase-catalyzed hydrolysis | (R)-3-Hydroxypentanenitrile | >99 | tandfonline.comnih.gov |

| 4,4-Dimethyl-3-oxopentanonitrile | Ketoreductase (KRED113) | Asymmetric reduction | (R)-β-Hydroxynitrile | High | google.com |

| β-Ketonitriles | Nitrilase, ω-Transaminase | Enzymatic hydrolysis, Transamination | (S)-β-Amino acids | >99 | nih.gov |

Catalytic Reactions for Derivatization

The derivatization of this compound and its analogues through catalytic reactions is a key strategy for creating more complex molecular architectures, particularly heterocyclic compounds. Catalysts are employed to enhance reaction rates and control selectivity.

One notable example is the use of β-ketonitriles in the Biginelli reaction to produce 5-cyano substituted dihydropyrimidinones. ias.ac.in Although β-ketonitriles can be unstable, specific catalytic conditions have been developed to facilitate this three-component reaction. ias.ac.in In a successful approach, an analogue, 4-methyl-3-oxopentanenitrile, is reacted with an aldehyde and urea using a dual catalytic system of copper(I) chloride (CuCl) and concentrated sulfuric acid (H₂SO₄) in methanol (B129727). ias.ac.in This method selectively yields the desired 5-cyanodihydropyrimidinone derivative. ias.ac.in The reaction is typically conducted at reflux temperature for a period of 3 to 5 days. ias.ac.in

Table 1: Catalytic Conditions for Biginelli Reaction of a this compound Analogue ias.ac.in

| Component | Role | Reagents | Catalyst System | Solvent | Conditions |

|---|---|---|---|---|---|

| β-Ketonitrile | Starting Material | 4-methyl-3-oxopentanenitrile (1.5 eq) | CuCl (0.01 eq), H₂SO₄ (0.62 eq) | Methanol | Reflux, 3-5 days |

| Aldehyde | Starting Material | Various aldehydes (1.0 eq) |

Another catalytic derivatization involves the Michael addition of 3-oxo-3-phenylpropanenitrile, an analogue of this compound, to linear conjugated enynones. nih.gov This reaction proceeds under basic conditions, leading to the formation of polyfunctional δ-diketones. nih.gov These resulting δ-diketones are valuable precursors for the synthesis of other heterocycles. nih.gov For instance, they can be reacted with hydrazine (B178648) to yield substituted 5,6-dihydro-4H-1,2-diazepines in good yields. nih.gov

General strategies for derivatization often involve base catalysts to improve reaction efficiency. nih.gov For reactions involving moderately hindered or less reactive compounds, various catalysts can be added to accelerate the transformation.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is achieved through several established routes, often involving the condensation of esters with nitriles in the presence of a strong base.

A common industrial method involves the reaction of a carboxylic acid ester with an appropriate nitrile using sodium hydride (NaH) as a condensing agent. google.com This process has been used to create a variety of substituted 3-oxonitriles. google.com For example, 4,4-dimethyl-2-ethyl-3-oxopentanenitrile was synthesized by reacting methyl pivalate with n-butyronitrile in toluene, using sodium hydride. google.com The reaction yielded the final product at 65% of the theoretical value. google.com Similarly, a thienyl-substituted derivative, 4,4-dimethyl-2-(3'-thienyl)-3-oxopentanenitrile, was prepared from methyl pivalate and 3-thienylacetonitrile, resulting in a 53% yield. google.com

Another synthetic approach uses sodium methoxide (B1231860) as the base. The synthesis of 2-(p-chlorophenyl)-3-oxopentanenitrile, a precursor in the synthesis of Pyrimethamine, utilizes this method. youtube.com Sodium methoxide is first prepared in situ by reacting sodium metal with dry methanol. youtube.com This is followed by the addition of p-chlorophenyl acetonitrile and ethyl propionate in dioxane. youtube.com

A high-yield synthesis has been reported for 3,4-(methylenedioxyphenyl)-3-oxopentanenitrile, an analogue of a Pyrimethamine intermediate. issuu.com The synthetic pathway involves the reaction of 3,4-(methylenedioxy)phenylacetonitrile (B1580889) with ethyl propionate. issuu.com The mechanism is initiated by the deprotonation of the α-carbon on the phenylacetonitrile, which then acts as a nucleophile, attacking the ester. issuu.com This specific synthesis reported a significantly high yield of 98.5%. issuu.com

Table 2: Selected Syntheses of Substituted this compound Derivatives

| Product | Starting Material 1 | Starting Material 2 | Base/Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,4-Dimethyl-2-ethyl-3-oxopentanenitrile | Methyl pivalate | n-Butyronitrile | Sodium Hydride (NaH) | Toluene | 65% | google.com |

| 4,4-Dimethyl-2-(3'-thienyl)-3-oxopentanenitrile | Methyl pivalate | 3-Thienylacetonitrile | Sodium Hydride (NaH) | Toluene | 53% | google.com |

| 2-(p-Chlorophenyl)-3-oxopentanenitrile | p-Chlorophenyl acetonitrile | Ethyl propionate | Sodium Methoxide | Dioxane/Methanol | N/A | youtube.com |

Chemical Reactivity and Reaction Mechanisms of 3 Oxopentanenitrile

General Reactivity Profile of β-Keto Nitriles

β-Keto nitriles, including 3-oxopentanenitrile, are versatile organic compounds characterized by the presence of both a ketone and a nitrile functional group. The strategic placement of the nitrile group at the β-position relative to the ketone's carbonyl group dictates their unique reactivity. This arrangement allows for a variety of chemical transformations, making them valuable intermediates in organic synthesis.

The general reactivity of β-keto nitriles is influenced by several factors:

Dual Functionality : The presence of both a ketone and a nitrile group allows for a wide range of reactions. The ketone can undergo nucleophilic addition at the carbonyl carbon, while the nitrile group can also be a site for nucleophilic attack.

α-Carbon Acidity : The methylene (B1212753) group (α-carbon) situated between the ketone and nitrile groups is particularly acidic. This is due to the electron-withdrawing nature of both adjacent functional groups, which stabilizes the resulting carbanion (enolate) through resonance. This acidity is a key feature, enabling various reactions at the α-carbon.

Enolization : Like other ketones, β-keto nitriles can exist in equilibrium with their enol tautomers. rsc.org The enol form, with its carbon-carbon double bond, can participate in a different set of reactions compared to the keto form.

These compounds are often used as precursors for the synthesis of a wide array of more complex molecules, including heterocyclic compounds like pyridines, pyrimidines, and pyrazoles. rsc.org Their ability to undergo condensation, cyclization, and other transformations makes them a cornerstone in the construction of diverse molecular architectures. rsc.org

Nucleophilic Additions Involving the Nitrile Group.libretexts.org

The nitrile group (–C≡N) in this compound is electrophilic at the carbon atom due to the electronegativity of the nitrogen atom. This makes it susceptible to attack by nucleophiles. chemistrysteps.com The triple bond in the nitrile group reacts with nucleophiles to form an imine anion intermediate. libretexts.org This intermediate can then undergo further reactions.

Common nucleophilic addition reactions involving the nitrile group of β-keto nitriles include:

Hydrolysis : In the presence of acid or base, the nitrile group can be hydrolyzed to a carboxylic acid. chemistrysteps.comopenstax.org The reaction proceeds through an amide intermediate. chemistrysteps.com

Addition of Grignard Reagents : Organometallic reagents like Grignard reagents can add to the nitrile carbon. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. libretexts.org

Reduction to Amines : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. libretexts.orgchemistrysteps.com This reaction involves the addition of two hydride ions to the nitrile carbon. libretexts.org

Electrophilic Reactions at the α-Carbon Position

The carbon atom situated between the ketone and nitrile groups, known as the α-carbon, is particularly reactive towards electrophiles. This reactivity stems from the acidity of the α-hydrogens. The electron-withdrawing effects of both the carbonyl and nitrile groups stabilize the conjugate base (enolate) formed upon deprotonation. libretexts.org This enolate is a key nucleophilic intermediate that can react with a variety of electrophiles. pressbooks.pub

Key electrophilic reactions at the α-carbon include:

Alkylation : The enolate can react with alkyl halides in an SN2-type reaction to introduce an alkyl group at the α-position. This is a fundamental carbon-carbon bond-forming reaction. pressbooks.pub

Halogenation : In the presence of an acid or base catalyst, the α-carbon can be halogenated. libretexts.orgmsu.edu

Aldol-type Condensations : The enolate can act as a nucleophile and attack the carbonyl group of another molecule, such as an aldehyde or ketone, leading to the formation of β-hydroxy ketones or related structures. libretexts.org The Claisen condensation is a similar reaction involving esters. msu.edu

The choice of base and reaction conditions can influence the regioselectivity of these reactions, particularly in unsymmetrical ketones where different enolates can be formed. pressbooks.pub

Cycloaddition Reactions.libretexts.org

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of molecules containing alkene or alkyne functionalities suggests its potential participation in such reactions. The nitrile group itself can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azides and nitrile oxides to form five-membered heterocyclic rings. nih.govnovapublishers.com

Furthermore, the enol form of this compound, which contains a carbon-carbon double bond, could potentially act as a dienophile in Diels-Alder [4+2] cycloaddition reactions, especially if the double bond is activated by the adjacent electron-withdrawing groups. libretexts.org The reactivity in these cycloadditions would depend on the specific diene and reaction conditions used. Some β-ketonitriles have been shown to participate in cycloaddition reactions to form various heterocyclic structures. rsc.org For instance, α-diazo-β-ketonitriles have shown unique reactivity in arene cyclopropanation reactions. acs.org

Oxidation and Reduction Pathways.cymitquimica.comnih.gov

The functional groups in this compound, the ketone and the nitrile, can undergo both oxidation and reduction reactions.

Reduction:

Reduction of the Ketone : The carbonyl group of the ketone can be reduced to a secondary alcohol. This can be achieved using various reducing agents. Notably, the enzymatic reduction of this compound to (R)-3-hydroxypentanenitrile has been demonstrated with high enantioselectivity using reductases. nih.govnih.gov This chiral alcohol is a valuable intermediate in the synthesis of pharmaceuticals. nih.gov

Reduction of the Nitrile : The nitrile group can be reduced to a primary amine using strong reducing agents like LiAlH₄. libretexts.orgchemistrysteps.com Milder reducing agents like DIBAL-H can selectively reduce the nitrile to an aldehyde. chemistrysteps.com

Oxidation:

Oxidation of the Ketone : The ketone group is generally resistant to oxidation under mild conditions. However, under forcing conditions, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur.

The specific pathway and product of oxidation or reduction will depend on the reagents and conditions used, allowing for selective transformations of either the ketone or the nitrile functionality.

Studies on Enolization and Tautomerism

This compound exists in equilibrium between its keto form and its enol tautomer. rsc.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in the formation of a hydroxyl group and a carbon-carbon double bond. tgc.ac.inwikipedia.org

Keto Form ⇌ Enol Form

The equilibrium between the keto and enol forms is dynamic and can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed enolization involves protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon. libretexts.org

Base-catalyzed enolization involves deprotonation of the α-carbon to form an enolate ion, which is then protonated on the oxygen atom. libretexts.org

For most simple ketones, the keto form is significantly more stable and predominates at equilibrium. wikipedia.org However, the stability of the enol form can be influenced by several factors, including:

Conjugation : If the resulting carbon-carbon double bond of the enol is in conjugation with another functional group, such as an aromatic ring or another double bond, the enol form can be stabilized. youtube.com

Intramolecular Hydrogen Bonding : In molecules like 1,3-dicarbonyls, the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group of the enol and the second carbonyl oxygen. tgc.ac.inwikipedia.org

The enol form, although often a minor component at equilibrium, is a crucial reactive intermediate in many reactions of ketones and aldehydes, particularly those involving the α-carbon. libretexts.org

Derivatives and Structure Activity Relationship Sar Studies of 3 Oxopentanenitrile

Design and Synthesis of Novel 3-Oxopentanenitrile Derivatives

The synthesis of derivatives of this compound often involves leveraging the reactivity of its core functional groups: the nitrile and the ketone. These groups serve as handles for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

A common strategy for creating derivatives is through alkylation at the C2 and C4 positions. For instance, 4-methyl-3-oxopentanenitrile (B1278294) can be synthesized from acetonitrile (B52724) and methyl isobutyrate. google.com Different synthetic routes have been explored, each with its own advantages and limitations. One method uses potassium tert-butoxide as a base in tetrahydrofuran (B95107), while another employs n-butyllithium, which requires cryogenic conditions. google.com A high-yield synthesis of 4-methyl-3-oxopentanenitrile involves the use of sodium hydride (NaH) in tetrahydrofuran (THF) to facilitate the reaction between ethyl isobutyrate and acetonitrile, achieving a 92% yield.

Another key synthetic approach is the Claisen condensation . This reaction can be used to form the carbon skeleton of this compound derivatives. For example, reacting ethyl acetoacetate (B1235776) with malononitrile (B47326) in the presence of a base like potassium tert-butoxide can yield the target compound after decarboxylation.

The Biginelli reaction , a one-pot multicomponent reaction, has also been successfully employed to synthesize derivatives. A mixture of 4-methyl-3-oxopentanenitrile, an aldehyde, and urea (B33335) can be reacted in the presence of a copper(I) chloride catalyst and sulfuric acid in methanol (B129727) to produce 5-cyanodihydropyrimidines. ias.ac.in This demonstrates the utility of this compound as a building block for heterocyclic compounds. ias.ac.in

Furthermore, derivatives can be synthesized through modifications of the nitrile and ketone groups themselves. The nitrile group can undergo hydrolysis to form carboxylic acids or amides, while the ketone can participate in nucleophilic addition reactions. These transformations open up a wide range of possibilities for creating novel derivatives with potentially interesting chemical and biological properties.

The table below summarizes some of the synthetic methods used to produce this compound derivatives:

| Reaction Type | Reactants | Key Reagents/Conditions | Product Type | Reference |

| Alkylation | Ethyl isobutyrate, Acetonitrile | Sodium hydride (NaH), Tetrahydrofuran (THF) | 4-Methyl-3-oxopentanenitrile | |

| Alkylation | Acetonitrile, Methyl isobutyrate | Potassium tert-butoxide, THF | 4-Methyl-3-oxopentanenitrile | google.com |

| Alkylation | Acetonitrile, Isobutyryl chloride | n-Butyllithium, THF, -78°C | 4-Methyl-3-oxopentanenitrile | google.com |

| Biginelli Reaction | 4-Methyl-3-oxopentanenitrile, Aldehyde, Urea | Copper(I) chloride, Sulfuric acid, Methanol | 5-Cyanodihydropyrimidines | ias.ac.in |

Impact of Structural Modifications on Chemical Reactivity and Biological Activity

Structural modifications to the this compound scaffold can have a profound impact on both its chemical reactivity and biological activity. The interplay between the ketone and nitrile groups, as well as the nature of substituents on the carbon backbone, dictates the molecule's behavior in chemical reactions and its interactions with biological targets.

The electron-withdrawing nature of the nitrile group enhances the electrophilicity of the adjacent ketone, making it more susceptible to nucleophilic attack. This inherent reactivity can be modulated by the introduction of different functional groups. For example, the presence of bulky substituents near the reactive centers can introduce steric hindrance, thereby influencing the rate and outcome of reactions.

The biological activity of this compound derivatives is also highly dependent on their structure. In the context of medicinal chemistry, these compounds can serve as intermediates or building blocks for pharmacologically active molecules. For instance, derivatives of this compound have been utilized in the development of inhibitors for enzymes such as p38 MAP kinase.

The introduction of specific pharmacophores through structural modifications can lead to significant changes in biological activity. For example, in a series of pyrazole (B372694) urea-based inhibitors of p38 MAP kinase, the replacement of a tert-butyl group at the 5-position of the pyrazole ring (derived from 4,4-dimethyl-3-oxopentanenitrile) with other lipophilic groups was explored to improve binding affinity. Similarly, the addition of methyl groups to a phenyl ring in the inhibitor structure led to modest improvements in binding, while the introduction of a 2-methyl group resulted in a substantial loss of affinity, likely due to induced conformational changes.

The following table highlights how specific structural changes can influence the properties of this compound derivatives:

| Structural Modification | Impact on Chemical Reactivity | Impact on Biological Activity | Reference |

| Introduction of bulky substituents | Can decrease reaction rates due to steric hindrance. | May improve selectivity for a biological target by influencing binding orientation. | |

| Addition of electron-withdrawing groups | Can further increase the electrophilicity of the ketone. | May enhance interactions with electron-rich pockets in a protein target. | |

| Incorporation into a heterocyclic ring | Alters the overall chemical properties and introduces new reactive sites. | Can lead to the discovery of novel scaffolds with unique biological activities. | ias.ac.in |

| Variation of lipophilic groups | Can influence solubility and membrane permeability. | Can significantly alter binding affinity to a biological target. |

Elucidation of Structure-Activity Relationships (SAR) in Biologically Active Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule correlates with its biological activity. gardp.org For derivatives of this compound, SAR analyses help to identify the key structural features responsible for their pharmacological effects, guiding the design of more potent and selective compounds. collaborativedrug.comwikipedia.org

In the development of p38 MAP kinase inhibitors, a systematic evaluation of the pharmacophores derived from a lead compound containing a pyrazole nucleus synthesized from 4,4-dimethyl-3-oxopentanenitrile was conducted. This study revealed several key SAR insights:

The Urea Moiety: The two N-H groups of the urea linker were found to be critical for binding affinity, as their replacement with methylene (B1212753) groups or N-methylation resulted in a significant loss of activity. This suggests that these groups participate in essential hydrogen bonding interactions with the enzyme's active site.

The Pyrazole N-2 Substituent: The nature of the substituent at the N-2 position of the pyrazole ring was found to influence potency. While a variety of groups could be tolerated, their size and electronic properties had a measurable effect on binding.

The 5-Position of the Pyrazole Ring: Replacing the tert-butyl group at this position, which originates from the this compound precursor, with other lipophilic groups was a key area of investigation to optimize potency.

The Phenyl Ring of the Urea: Substitution on the phenyl ring of the urea moiety also played a role in modulating activity. While some substitutions led to improved binding, others were detrimental. For example, 2-methyl substitution on the phenyl ring caused a significant drop in affinity, whereas 3- and 4-methyl substitutions provided modest improvements.

The table below summarizes some of the key SAR findings for p38 MAP kinase inhibitors derived from this compound:

| Structural Feature | Modification | Effect on Activity | Rationale | Reference |

| Urea N-H groups | Replacement with -CH2- or N-methylation | Significant loss of activity | Disruption of crucial hydrogen bonds with the enzyme active site. | |

| Pyrazole 5-position | Variation of lipophilic substituents | Modulated binding affinity | Optimization of hydrophobic interactions within the binding pocket. | |

| Urea Phenyl Ring | 2-Methyl substitution | Substantial loss of binding affinity | Likely due to unfavorable steric interactions or induced torsional angles. | |

| Urea Phenyl Ring | 3- and 4-Methyl substitution | Modest improvement in binding affinity | Favorable interactions with the solvent-exposed region of the binding site. |

These SAR studies, often complemented by X-ray crystallography of inhibitor-enzyme complexes, provide a detailed understanding of the molecular interactions governing biological activity and are instrumental in the rational design of new and improved therapeutic agents.

Development of Heterocyclic Compounds from this compound Precursors

This compound and its derivatives are valuable precursors for the synthesis of a wide variety of heterocyclic compounds due to the versatile reactivity of their keto-nitrile functionality. mdpi.com These resulting heterocyclic structures are often of significant interest in medicinal chemistry and materials science.

One prominent example is the use of this compound derivatives in the synthesis of pyrazoles . The condensation of a β-ketonitrile, such as 4,4-dimethyl-3-oxopentanenitrile, with a hydrazine (B178648) derivative is a common method for constructing the pyrazole ring. For instance, the reaction of 4,4-dimethyl-3-oxopentanenitrile with phenylhydrazine (B124118) yields a pyrazole that can be further elaborated into potent p38 MAP kinase inhibitors. Similarly, 5-ethyl-1H-pyrazol-3-amine can be prepared from this compound. csic.es

Another important class of heterocycles accessible from this compound precursors are pyrimidines . The Biginelli reaction, a multicomponent condensation, can utilize β-ketonitriles to produce dihydropyrimidinones. ias.ac.in Specifically, the reaction of 4-methyl-3-oxopentanenitrile with an aldehyde and urea leads to the formation of 5-cyano-substituted dihydropyrimidinones, which are valuable scaffolds in drug discovery. ias.ac.in

Furthermore, this compound derivatives can be employed in the synthesis of other heterocyclic systems. For example, they can serve as building blocks for pyridines and other nitrogen-containing heterocycles through various cyclization strategies. The cyano group can participate in ring formation, leading to a diverse array of heterocyclic products. researchgate.net The Michael addition of 3-oxo-3-phenylpropanenitrile to linear conjugated enynones produces polyfunctional δ-diketones, which are versatile precursors for the synthesis of various heterocycles, including 1,2-diazepines and tetrahydropyrans. mdpi.com

The following table provides examples of heterocyclic compounds synthesized from this compound precursors:

| Precursor | Reaction Type | Reactants | Heterocyclic Product | Reference |

| 4,4-Dimethyl-3-oxopentanenitrile | Condensation | Phenylhydrazine | Pyrazole derivative | |

| This compound | Condensation | Hydrazine | 5-Ethyl-1H-pyrazol-3-amine | csic.es |

| 4-Methyl-3-oxopentanenitrile | Biginelli Reaction | Aldehyde, Urea | 5-Cyanodihydropyrimidinone | ias.ac.in |

| 3-Oxo-3-phenylpropanenitrile | Michael Addition/Cyclization | Linear conjugated enynones, Hydrazine | 1,2-Diazepine derivative | mdpi.comresearchgate.net |

The ability to readily access a variety of heterocyclic structures from this compound and its derivatives underscores the importance of this class of compounds as versatile synthons in organic and medicinal chemistry.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Role as Precursors for Pharmaceutical Intermediates.incb.org

As a bifunctional molecule, 3-oxopentanenitrile is a key starting material in the synthesis of more complex molecules that are essential for the development of pharmaceutical drugs. The presence of both a keto and a nitrile group provides multiple reaction sites, enabling its use in the creation of diverse molecular scaffolds. These intermediates are crucial in the production of a variety of therapeutic agents.

Synthesis of Isoxazole (B147169) and Pyrazole (B372694) Derivatives.googleapis.comorganic-chemistry.orgmdpi.com

This compound is a valuable precursor for the synthesis of isoxazole and pyrazole derivatives, which are five-membered heterocyclic rings containing nitrogen and oxygen, or two adjacent nitrogen atoms, respectively. These structural motifs are present in a wide array of biologically active compounds.

The synthesis of isoxazole derivatives can be achieved through the reaction of this compound with hydroxylamine. This reaction typically proceeds via the formation of an oxime intermediate from the ketone functional group, followed by an intramolecular cyclization involving the nitrile group. This method provides a direct route to 3-substituted isoxazoles. organic-chemistry.org

Similarly, pyrazole derivatives can be synthesized by reacting this compound with hydrazine (B178648) derivatives. dergipark.org.tr The reaction involves a condensation reaction between the ketone of this compound and one of the amino groups of hydrazine, followed by cyclization to form the pyrazole ring. For instance, reacting 4,4-dimethyl-3-oxopentanenitrile with phenylhydrazine (B124118) can lead to the formation of pyrazole derivatives. vulcanchem.com The versatility of this reaction allows for the introduction of various substituents on the pyrazole ring by using different substituted hydrazines, leading to a library of compounds for biological screening. mdpi.com A plausible route involves the acid-catalyzed cyclocondensation of a hydrazine with a β-keto nitrile like 4,4-dimethyl-3-oxopentanenitrile. vulcanchem.com

| Precursor | Reagent | Resulting Heterocycle |

| This compound | Hydroxylamine | Isoxazole |

| This compound | Hydrazine | Pyrazole |

| 4,4-Dimethyl-3-oxopentanenitrile | Phenylhydrazine | Substituted Pyrazole |

Contribution to Pyrimidine and Dihydropyrimidine (B8664642) Synthesis.ias.ac.innih.govmdpi.com

This compound and its derivatives are key components in the Biginelli reaction, a multi-component reaction used to synthesize dihydropyrimidinones (DHPMs). ias.ac.in DHPMs are a class of heterocyclic compounds that exhibit a wide range of biological activities and are found in many clinically used drugs.

In a typical Biginelli reaction, a β-keto nitrile like 4-methyl-3-oxopentanenitrile (B1278294) is condensed with an aldehyde and urea (B33335) (or thiourea). ias.ac.inias.ac.in This one-pot synthesis is an efficient way to create a diverse library of substituted dihydropyrimidines. The reaction is often catalyzed by an acid, such as sulfuric acid, and can be carried out in a suitable solvent like methanol (B129727). ias.ac.inias.ac.in The use of β-ketonitriles in this reaction can be challenging due to their stability, but successful protocols have been developed. ias.ac.in The resulting 5-cyano-substituted dihydropyrimidinones are valuable intermediates that can be further modified to produce a variety of pharmacologically active compounds. ias.ac.in

A general procedure for the synthesis of 5-cyanodihydropyrimidines involves refluxing a mixture of a this compound derivative, an aldehyde, urea, and a catalyst like copper(I) chloride with sulfuric acid in methanol for several days. ias.ac.inias.ac.in This method has been used to synthesize a range of dihydropyrimidine derivatives with varying substituents. ias.ac.in

Routes to Other Heterocyclic Frameworks.researchgate.netzioc.ruopenmedicinalchemistryjournal.com

The reactivity of this compound extends beyond the synthesis of five- and six-membered heterocycles. Its dual functionality makes it a valuable precursor for a variety of other heterocyclic systems that are important in medicinal chemistry. ijnrd.org The ability to participate in cyclization reactions through both its ketone and nitrile functionalities allows for the construction of diverse and complex molecular architectures. vulcanchem.com

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening up pathways to different heterocyclic systems. smolecule.com For example, the enolate formed from the ketone can react with various electrophiles, leading to precursors for a range of heterocyclic compounds. The versatility of this compound as a building block is a key reason for its importance in the synthesis of novel, biologically active molecules.

Investigations as Enzyme Inhibitors and Modulators in Biological Systems.smolecule.combenchchem.comgoogle.com

Derivatives of this compound have been investigated for their potential to act as enzyme inhibitors and modulators of biological pathways. smolecule.com The structural features of these compounds, including the presence of nitrile and ketone groups, allow them to interact with biological macromolecules like enzymes. smolecule.com

Mechanisms of Enzyme Inhibition.smolecule.com

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. bgc.ac.in They can act through various mechanisms, which are broadly classified as reversible or irreversible. byjus.com Reversible inhibitors bind non-covalently and can be removed, while irreversible inhibitors typically form a covalent bond with the enzyme. wikipedia.org

The main types of reversible inhibition are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. byjus.com

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its activity. byjus.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. libretexts.org

Derivatives of this compound, due to their diverse structures, have the potential to act through any of these mechanisms. The specific mechanism depends on the structure of the derivative and the target enzyme. For instance, some compounds might mimic the substrate and act as competitive inhibitors, while others with different structural features might bind to allosteric sites.

| Inhibition Type | Description |

| Competitive | Inhibitor binds to the active site, competing with the substrate. byjus.com |

| Non-competitive | Inhibitor binds to an allosteric site, altering enzyme activity. byjus.com |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. libretexts.org |

| Irreversible | Inhibitor forms a covalent bond with the enzyme, permanently inactivating it. |

Studies on Interactions with Specific Biological Pathways.smolecule.com

Research into the biological activity of this compound derivatives has explored their interactions with specific biological pathways. smolecule.com For example, compounds with similar structural motifs have shown potential as antimicrobial or anticancer agents by interfering with essential cellular processes. smolecule.com The ability of these compounds to interact with biological targets is often enhanced by the presence of functional groups that can form hydrogen bonds or other non-covalent interactions. smolecule.com The study of how these molecules interact with specific enzymes and signaling pathways is an active area of research in medicinal chemistry.

Evaluation of Antiproliferative Activity against Cancer Cell Lines

While direct studies on the antiproliferative activity of this compound are not extensively documented, its core structure is a vital component in the synthesis of novel derivatives that exhibit significant cytotoxic effects against various cancer cell lines. The versatility of the β-ketonitrile moiety allows for its incorporation into a wide range of heterocyclic compounds, which have been the focus of extensive research in oncology.

The antiproliferative potential of these derivatives is typically evaluated using in vitro assays, such as the MTT assay, which measures the metabolic activity of cells and thus their viability after exposure to a compound. The efficacy is commonly reported as the IC50 value, representing the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells.

Research has demonstrated that derivatives synthesized from β-ketonitriles, such as 4-methyl-3-oxopentanenitrile, show promising activity. For instance, a series of dithiocarbamate–chalcone derivates were synthesized and tested against various cancer cell lines, with some compounds showing potent activity. sci-hub.se Compound II2 , which features a 3,4,5-trimethoxy group, was particularly effective against human neuroblastoma (SK-N-SH) cells with an IC50 value of 2.03 μM. sci-hub.se Similarly, trioxatriangulene derivatives have been identified as potent antiproliferative agents. nih.gov Compound 6l in this class showed remarkable potency against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT-116) cell lines, with IC50 values of 18 nM and 32 nM, respectively. nih.gov

Further studies on 2-oxo-3-phenylquinoxaline derivatives revealed significant reductions in the viability of HCT-116 cells. rsc.org Specifically, compound 7j demonstrated an IC50 value of 26.75 ± 3.50 μg mL⁻¹ and was observed to induce apoptosis, confirming its potent cytotoxic effect. rsc.org Quinoxaline derivatives bearing an oxirane ring also showed noteworthy antiproliferative activity against neuroblastoma cell lines SK-N-SH and IMR-32. nih.gov

The following table summarizes the research findings on the antiproliferative activities of various derivatives that utilize a core structure related to this compound.

| Derivative Class | Compound | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|---|

| Trioxatriangulene | 6l | MDA-MB-231 (Triple-Negative Breast Cancer) | 18 ± 3 nM | nih.gov |

| Trioxatriangulene | 6l | HCT-116 (Colorectal Cancer) | 32 ± 14 nM | nih.gov |

| Dithiocarbamate-Chalcone | II2 | SK-N-SH (Neuroblastoma) | 2.03 μM | sci-hub.se |

| Dithiocarbamate-Chalcone | II5 | SK-N-SH (Neuroblastoma) | 2.46 μM | sci-hub.se |

| Oxiranyl-Quinoxaline | 11a | SK-N-SH (Neuroblastoma) | 2.49 ± 1.33 μM | nih.gov |

| Oxiranyl-Quinoxaline | 11a | IMR-32 (Neuroblastoma) | 3.96 ± 2.03 μM | nih.gov |

| 2-Oxo-3-phenylquinoxaline | 7j | HCT-116 (Colorectal Cancer) | 26.75 ± 3.50 μg/mL | rsc.org |

| 2-Oxo-3-phenylquinoxaline | 2a | HCT-116 (Colorectal Cancer) | 28.85 ± 3.26 μg/mL | rsc.org |

| Pyridine | 67 | A375 (Melanoma) | 1.5 nM | mdpi.com |

These findings underscore the importance of the this compound scaffold as a starting point for developing potent and selective anticancer agents. The ability to modify the core structure allows for the fine-tuning of pharmacological activity, leading to the discovery of new therapeutic candidates. nih.govmdpi.com

Potential in Agrochemical and Advanced Material Science Applications

The chemical reactivity of this compound, conferred by its bifunctional nature with both a ketone and a nitrile group, makes it a valuable building block in agrochemical and material science.

In the field of agrochemicals, which are essential for modern crop protection, intermediates with high purity and specific reactivity are crucial. framochem.com β-Ketonitriles, including this compound and its analogues like 4-methyl-3-oxopentanenitrile, serve as key precursors in the synthesis of a variety of bioactive heterocyclic compounds. These heterocycles, such as pyrazoles and pyrimidines, form the core of many commercial pesticides and herbicides. hilarispublisher.com For example, research has demonstrated the synthesis of N-Pyrazolylbenzamide derivatives, which show anti-inflammatory and antimicrobial activities, starting from 4,4-dimethyl-3-oxo-pentanenitrile. hilarispublisher.com The Biginelli reaction, a classic multicomponent reaction, can utilize β-ketonitriles to produce 5-cyano substituted dihydropyrimidinones, which are frameworks present in many pharmaceutically and agriculturally active molecules. ias.ac.in

In advanced material science, the focus is on creating novel materials with specific, enhanced functionalities. wikipedia.org This interdisciplinary field combines chemistry, physics, and engineering to design materials for applications ranging from electronics to biomedicine. wikipedia.orgnovapublishers.com this compound and related compounds are used as intermediates in the production of specialty chemicals and polymers. Their ability to participate in various chemical reactions, such as nucleophilic additions and cyclizations, allows for the construction of complex molecules and functional polymers. scispace.com For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ketone group can undergo reactions to form new carbon-carbon bonds, leading to the synthesis of diverse heterocyclic systems that are foundational for new materials. mdpi.com

The versatility of this compound as a precursor makes it a subject of interest for developing materials with tailored properties, such as conjugated polymers for optoelectronic devices or specialized polymers for biomedical applications. novapublishers.comnih.gov

Advanced Spectroscopic and Analytical Characterization of 3 Oxopentanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C). core.ac.ukslideshare.net The analysis of NMR spectra allows for the precise mapping of atomic connectivity within a molecule. researchgate.net

For 3-Oxopentanenitrile, ¹H NMR spectroscopy reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. slideshare.net For instance, the protons on the ethyl group and the methylene (B1212753) group adjacent to the nitrile will exhibit characteristic chemical shifts and coupling patterns (spin-spin splitting), which arise from the interactions with neighboring protons. libretexts.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of the carbonyl carbon, the nitrile carbon, and the carbons of the ethyl and methylene groups appear in characteristic regions, confirming the compound's carbon framework.

Detailed analysis of predicted NMR data for this compound would likely show the following characteristic signals:

Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (ethyl group) | ~1.1 | Triplet | ~7.5 |

| CH₂ (ethyl group) | ~2.7 | Quartet | ~7.5 |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | ~205 |

| C≡N (Nitrile) | ~117 |

| CH₂ (next to C=O) | ~45 |

| CH₂ (next to CN) | ~30 |

The integration of signal areas in the ¹H NMR spectrum corresponds to the relative number of protons, while coupling constants (J values) provide information about the number of adjacent protons, further solidifying the structural assignment. core.ac.ukacs.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively establish the connectivity between protons and carbons. core.ac.uk

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. savemyexams.combellevuecollege.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded as a spectrum, with absorption bands corresponding to specific types of chemical bonds and functional groups. bellevuecollege.educhegg.com

The IR spectrum of this compound is characterized by the presence of strong absorption bands that confirm its bifunctional nature. The two most prominent features are the stretching vibrations of the carbonyl (C=O) group of the ketone and the cyano (C≡N) group of the nitrile.

Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone | C=O | 1725–1705 | Strong, Sharp |

| Nitrile | C≡N | 2260–2240 | Medium, Sharp |

The carbonyl group of the ketone typically exhibits a strong, sharp absorption band in the region of 1725–1705 cm⁻¹. The exact position of this band can be influenced by the molecular structure. The nitrile group gives rise to a characteristic absorption in the range of 2260–2240 cm⁻¹, which is typically of medium intensity and sharp. savemyexams.comvulcanchem.com Additionally, the spectrum will show C-H stretching vibrations from the ethyl and methylene groups in the 2950–2850 cm⁻¹ region. The absence of broad absorption in the 3600-3200 cm⁻¹ range would confirm the absence of hydroxyl (-OH) groups. savemyexams.com

For a related compound, 5-(4-Methylphenyl)-5-oxopentanenitrile, the nitrile (C≡N) stretching vibration is expected between 2200-2250 cm⁻¹, and the carbonyl (C=O) group absorption is anticipated in the 1680-1700 cm⁻¹ region. vulcanchem.com The NIST Chemistry WebBook provides IR spectral data for 4,4-Dimethyl-3-oxopentanenitrile, which serves as a useful reference for the expected vibrational modes of similar structures. nist.gov

Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is a highly sensitive method used for determining the molecular weight of a compound, elucidating its structure through fragmentation patterns, and assessing its purity. chemguide.co.uksavemyexams.com

In the mass spectrometer, a sample of this compound is first vaporized and then ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. chemguide.co.uk This process removes an electron from the molecule, forming a positively charged molecular ion (M⁺). The m/z value of this molecular ion provides the molecular weight of the compound. savemyexams.com

The molecular ion is often energetically unstable and can fragment into smaller, charged ions and neutral radicals. chemguide.co.uk The pattern of these fragment ions is unique to the compound and provides valuable structural information. The most abundant ion in the spectrum is known as the base peak.

For this compound (C₅H₇NO), the expected molecular weight is approximately 97.12 g/mol . nih.gov The mass spectrum would therefore show a molecular ion peak at an m/z of 97. The fragmentation of this compound would likely involve cleavage of the C-C bonds adjacent to the carbonyl group, leading to characteristic fragment ions.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Structure | m/z |

|---|---|---|

| [M]⁺ | [CH₃CH₂COCH₂CN]⁺ | 97 |

| [M-CH₂CH₃]⁺ | [COCH₂CN]⁺ | 68 |

| [CH₃CH₂CO]⁺ | 57 | |

| [CH₂CN]⁺ | 40 |

The presence of the molecular ion peak confirms the identity of the compound, while the absence of peaks corresponding to potential impurities indicates a high degree of purity. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and further confirming the molecular formula. rsc.org

Other Chromatographic and Spectroscopic Techniques for Analysis and Quantification

In addition to NMR, IR, and MS, several other analytical techniques are crucial for the comprehensive characterization of this compound, particularly for its separation from complex mixtures and for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov In GC, the sample is vaporized and passed through a long capillary column. Different components of the sample travel through the column at different rates depending on their volatility and interaction with the column's stationary phase, leading to their separation. researchgate.net As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected. cmbr-journal.com

GC-MS is a powerful tool for identifying and quantifying the components of a volatile mixture. bibliotekanauki.pl For the analysis of this compound, a specific GC method would be developed, optimizing parameters such as the column type, temperature program, and carrier gas flow rate to achieve good separation from any impurities or other components in a sample matrix. shimadzu.com The resulting mass spectrum for the peak corresponding to this compound would then be used for its definitive identification. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, but it is used for liquid samples. sielc.com In HPLC, the sample is dissolved in a solvent (the mobile phase) and pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). Separation is achieved based on the differential partitioning of the sample components between the mobile and stationary phases.

For the analysis of this compound, a reverse-phase HPLC method is often suitable. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and a solvent like acetonitrile (B52724) or methanol (B129727). sielc.comauroraprosci.com The conditions, such as the mobile phase composition (isocratic or gradient), flow rate, and column temperature, would be optimized to achieve a good separation of this compound from other compounds. Detection is commonly performed using a UV-Vis detector, as the carbonyl group in this compound will absorb UV light. auroraprosci.com HPLC is particularly useful for purity assessment and for quantifying the amount of this compound in a sample. biorxiv.org

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. azooptics.com This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum is a plot of absorbance versus wavelength.

For organic molecules, the most significant absorptions are due to π→π* and n→π* electronic transitions. this compound contains a carbonyl group (C=O), which has both π electrons and non-bonding (n) electrons on the oxygen atom. Therefore, it is expected to exhibit two characteristic absorption bands in the UV region:

A strong π→π* transition at a shorter wavelength (typically below 200 nm).

A weaker n→π* transition at a longer wavelength (around 270-300 nm).

Computational and Theoretical Studies on 3 Oxopentanenitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, providing data on its structure, stability, and reactivity. For 3-Oxopentanenitrile, these calculations have been integral to interpreting experimental findings and predicting molecular properties.

A key study combined supersonic jet Fourier transform microwave (FTMW) spectroscopy with quantum chemical calculations to investigate the molecular structure of this compound (also referred to as PN in the study). acs.orgnih.gov These theoretical calculations are crucial for predicting the rotational constants of different potential conformers, which are then compared with experimental data to identify the conformer present in the jet-cooled experiment. researchgate.net

The calculations provided detailed insights into the molecule's energetics and structure. acs.orgnih.gov For instance, analysis of the molecular electrostatic surface potential, a result of quantum chemical calculations, helps in understanding the distribution of charge within the molecule and identifying regions that are electron-rich or electron-poor. acs.orgnih.gov This is vital for predicting how the molecule will interact with other chemical species. Noncovalent interaction analysis, another computational tool, further elucidates the subtle forces that stabilize the molecule's observed conformation. acs.orgnih.gov

Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed for such analyses. researchgate.netnih.govresearchgate.net For example, in a study on related β-ketonitriles, theoretical calculations were performed at the MP2/6-31G(d,p) level to investigate tautomeric equilibria. nih.govresearchgate.net For this compound, quantum chemical calculations were essential in confirming that the heavy atoms of its most stable conformer lie nearly in a plane. acs.orgnih.gov

Table 1: Theoretical and Experimental Rotational Constants for the Observed Conformer of this compound (PN-I)

| Parameter | Theoretical Value (MHz) | Experimental Value (MHz) |

|---|---|---|

| A | 5998.6 | 5928.989 |

| B | 1968.6 | 1974.779 |

| C | 1515.2 | 1519.248 |

Molecular Dynamics Simulations and Predictive Binding Affinity Studies

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, this computational technique offers powerful potential for studying its behavior. MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior that static quantum calculations cannot. nih.gov This approach is particularly valuable for understanding how a molecule like this compound might interact with biological targets, such as enzymes. nih.gov

The prediction of binding affinity—the strength of the interaction between a ligand (like this compound) and a protein—is a major goal in drug discovery. nih.govarxiv.org Computational methods, ranging from fast scoring functions to more rigorous free-energy simulations, are used to predict this affinity. nih.govu-strasbg.fr For a molecule to be considered as a potential drug candidate, understanding its binding to a macromolecular receptor is crucial. nih.gov

Given that β-ketonitriles are recognized as important precursors for biologically active heterocycles, the potential for this compound and its derivatives to act as enzyme inhibitors is significant. researchgate.net MD simulations could be employed to:

Explore Conformational Flexibility: Analyze how the molecule changes its shape in different environments, such as in water or within a protein's active site.

Simulate Protein-Ligand Binding: Model the process of this compound binding to a target protein, revealing the key interactions that stabilize the complex. nih.gov

Calculate Binding Free Energies: Use techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or free energy perturbation (FEP) on MD trajectories to provide a quantitative prediction of binding affinity. nih.govbiorxiv.org

These predictive studies, often part of a larger framework that may include protein folding and molecular docking, are becoming increasingly central to computational drug design. nih.govbiorxiv.org

Elucidation of Reaction Mechanisms through Computational Methods

Computational chemistry provides powerful methodologies for mapping out the intricate pathways of chemical reactions. escholarship.orgorientjchem.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed potential energy surface for a reaction, offering deep insights into its mechanism. orientjchem.org

For this compound, which contains both a ketone and a nitrile functional group, several reaction types are of interest. Computational methods, particularly Density Functional Theory (DFT), can be used to model:

Tautomerism: The keto-enol and nitrile-ketenimine equilibria inherent to β-ketonitriles can be studied computationally to determine the relative stability of different tautomers under various conditions. nih.govconicet.gov.ar

Nucleophilic Attack: The electron-withdrawing nature of the nitrile group enhances the electrophilicity of the adjacent ketone. DFT calculations can model the charge distribution to predict the regioselectivity of nucleophilic attacks, such as in Grignard reactions or reductions.

Cyclization Reactions: β-ketonitriles are valuable precursors in the synthesis of heterocyclic compounds. researchgate.net Reaction mechanism simulations can model the transition states involved in these cyclizations to predict the feasibility and outcome of different synthetic pathways. For example, the mechanism of [3+2] cycloaddition reactions involving nitrile N-oxides has been explored in detail using quantum chemical calculations, revealing polar, one-step reaction pathways. mdpi.com

These computational investigations are not merely theoretical exercises; they provide a framework for understanding experimental observations, rationalizing product formation, and designing new, more efficient synthetic routes. escholarship.orgrsc.org

Conformation Analysis and Stereochemistry Prediction

Understanding the three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial as it dictates many of its physical and chemical properties. taltech.ee Conformational analysis involves identifying the stable arrangements (conformers) and the energy barriers between them. taltech.ee

A detailed investigation into the conformational landscape of this compound was performed using a combination of FTMW spectroscopy and quantum chemical calculations. acs.orgnih.gov The theoretical calculations explored the potential energy surface of the molecule by considering rotations around the single bonds. These calculations predicted the existence of several conformers.

The experimental rotational spectrum, however, showed the presence of only a single conformer (designated PN-I) under the supersonic jet conditions. acs.orgnih.gov The excellent agreement between the experimentally measured rotational constants and those calculated for the PN-I conformer confirmed its structure. acs.orgnih.gov This conformer is characterized by a specific arrangement of its ethyl and cyanomethyl groups relative to the carbonyl group.

Further analysis of the experimental data for isotopically substituted versions of this compound (containing ¹³C and ¹⁵N) provided precise structural information. acs.orgnih.gov The data strongly indicated that the heavy-atom backbone (C-C-C-C-N) of the observed conformer is nearly planar, a finding supported by the quantum chemical calculations. acs.orgnih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Methyl-3-oxopentanenitrile (B1278294) |

| Grignard Reagents |

Environmental Fate and Degradation Pathways: Research Considerations for 3 Oxopentanenitrile

Abiotic Degradation Mechanisms in Various Environmental Compartments

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. up.pt For 3-Oxopentanenitrile, the principal abiotic pathways in water, soil, and the atmosphere are likely to be hydrolysis and photolysis. up.pt

In aquatic environments, the presence of both a nitrile and a ketone functional group suggests that hydrolysis could be a significant degradation pathway. encyclopedia.pub The nitrile group can hydrolyze to a carboxylic acid, while the ketone group is generally stable to hydrolysis under typical environmental pH conditions. The rate of hydrolysis is dependent on factors such as pH and temperature. pharmaron.com Acidic or basic conditions can catalyze the hydrolysis of the nitrile group to form 3-oxopentanoic acid, which may undergo further degradation.

Photolysis, the degradation of a compound by light, particularly UV radiation, is another crucial abiotic process. up.pt In the atmosphere and surface waters, direct photolysis may occur if this compound absorbs light in the solar spectrum. pharmaron.commpic.de More commonly, indirect photolysis occurs through reactions with photochemically generated species like hydroxyl radicals (•OH). mpic.decopernicus.org In the atmosphere, the reaction with •OH radicals is expected to be a primary degradation mechanism for volatile organic compounds. copernicus.orgmit.edu This process involves hydrogen abstraction or addition reactions, leading to the formation of various oxidized products and contributing to the compound's atmospheric lifetime. mit.edu The formation of 4-oxopentanenitrile (B1606563) has been noted in the photolysis of a related compound, suggesting complex photochemical rearrangement pathways are possible. researchgate.net

Interactive Data Table: Potential Abiotic Degradation Pathways for this compound

| Environmental Compartment | Degradation Process | Potential Reactants | Likely Primary Products |

| Water/Soil | Hydrolysis | Water (H₂O) | 3-Oxopentanoic acid, Ammonia (B1221849) |

| Water/Atmosphere | Direct Photolysis | UV Light (hν) | Fragmentation products |

| Atmosphere | Indirect Photolysis | Hydroxyl Radicals (•OH) | Oxidized organic species, CO₂, Water |

Biotic Transformation and Biodegradation Studies

Biotic degradation, mediated by microorganisms, is often the most efficient pathway for the complete mineralization of organic compounds. up.pt The enzymatic machinery of bacteria and fungi can target the specific functional groups of this compound.

Research has demonstrated the potential for enzymatic reduction of this compound. An enantioselective enzymatic reduction using a reductase enzyme can convert this compound to (R)-3-hydroxypentanenitrile, a chiral alcohol. tandfonline.com This highlights a specific biotransformation pathway that alters the structure and properties of the parent compound. tandfonline.com

Furthermore, the nitrile group is susceptible to enzymatic hydrolysis by nitrilase enzymes. rug.nl Studies on other β-keto nitriles have shown that nitrilases can convert the nitrile group to a carboxylic acid. rug.nl This process would yield 3-oxopentanoic acid, which can then potentially enter central metabolic pathways, such as the citric acid cycle, leading to its complete breakdown into carbon dioxide and water. The ability of microorganisms to use such compounds as a source of carbon or nitrogen is a key driver of their biodegradation. enviro.wiki For instance, the biodegradation of a structurally similar compound, 2-ethyl-4,4-dimethyl-3-oxopentanenitrile, is known to occur in soil under aerobic conditions via nitrilase-producing microorganisms. vulcanchem.com

Interactive Data Table: Known and Potential Biotic Transformations of this compound

| Transformation Type | Enzyme Class | Substrate | Product |

| Reduction | Reductase | This compound | (R)-3-Hydroxypentanenitrile |

| Hydrolysis (Potential) | Nitrilase | This compound | 3-Oxopentanoic acid |

Development of Environmental Monitoring and Detection Methodologies